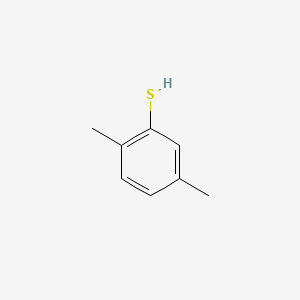

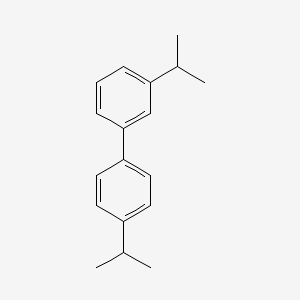

3,4'-Diisopropylbiphenyl

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 3,4'-Diisopropylbiphenyl can involve various methods such as palladium-catalyzed cross-coupling reactions, as seen in the synthesis of polyhydroxyl oligothiophenes and hexaferrocenyl-2,2'-bithiophene . Additionally, the synthesis of a fluorinated diamine monomer that could be structurally related to diisopropylbiphenyl derivatives is described, involving the coupling of aniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4'-Diisopropylbiphenyl can be characterized using techniques such as X-ray crystallography, as demonstrated in the analysis of a nifedipine analogue and a diisopropyl phosphonate compound . These studies reveal the conformational preferences and the spatial arrangement of substituents, which are crucial for understanding the molecular structure of 3,4'-Diisopropylbiphenyl.

Chemical Reactions Analysis

The chemical reactivity of compounds with isopropyl groups or biphenyl structures can be inferred from the studies provided. For example, the nucleophilic addition reactions of lithiated oxazolidin-2-one derivatives to cinnamoyl derivatives and the reactivity of pyridine derivatives provide insights into the potential reactions that 3,4'-Diisopropylbiphenyl might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3,4'-Diisopropylbiphenyl can be diverse. For instance, fluorinated polyimides derived from diamines with isopropyl groups exhibit excellent solubility, optical transparency, and hydrophobicity . The vibrational properties of methylenediphenyl diisocyanate, which shares the biphenyl motif, are studied using DFT calculations, indicating its potential for adhesion applications .

Wissenschaftliche Forschungsanwendungen

1. Specific Scientific Field: This research falls under the field of Chemical Engineering , specifically Catalysis and Reaction Engineering .

1. Specific Scientific Field: This application falls under the field of Material Science , specifically in the Coating and Painting industry .

3. Detailed Description of the Methods of Application or Experimental Procedures: The solvent dissolves and dilutes the film-forming substance in the coating, decreasing coating viscosity and facilitating the processes of painting, spraying, dipping, and dripping of the coating . Different coating viscosities are suitable for varied applications. Low viscosity applies to spraying and dip-coating, while high viscosity is suitable for pouring, roller coating, and thermal spraying .

Thorough Summary of the Results or Outcomes Obtained

The proper selection of solvent improves coating performance. High boiling solvent increases the storage stability of the coating, prevents filming forming substances cementation, and decreases the skinning of the painting surface . The solvent improves the leveling property of the coating, avoiding brush marks and coating wrinkles caused by the thickness or thinness and poor brushability of the coating . The solvent increases the wettability and permeability of the coating, adding the adhesion of the coating film .

For instance, it could be used in the development of new materials or processes where a high boiling, nonpolar solvent is required . Additionally, its molecular structure and properties could make it interesting for research in fields like organic chemistry or materials science.

Safety And Hazards

Eigenschaften

IUPAC Name |

1-propan-2-yl-3-(4-propan-2-ylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-13(2)15-8-10-16(11-9-15)18-7-5-6-17(12-18)14(3)4/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHNUPUGVRFQTLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00976993 | |

| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Diisopropylbiphenyl | |

CAS RN |

61434-46-6 | |

| Record name | 3,4'-Diisopropylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Di(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00976993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DIISOPROPYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF449RAN44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.